molecular formula C21H26N2O4S B4690935 2-{[(2-methoxyphenyl)carbonyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(2-methoxyphenyl)carbonyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B4690935
M. Wt: 402.5 g/mol
InChI Key: KBJZQMOGKYZDRZ-UHFFFAOYSA-N
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Description

This compound features a 4,5,6,7-tetrahydro-1-benzothiophene core substituted at position 3 with a carboxamide group (N-linked to a 3-methoxypropyl chain) and at position 2 with a (2-methoxyphenyl)carbonylamino moiety. Crystallographic tools like SHELXL (for refinement) and ORTEP-3 (for visualization) would be critical for analyzing its molecular geometry and intermolecular interactions .

Properties

IUPAC Name

2-[(2-methoxybenzoyl)amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-26-13-7-12-22-20(25)18-15-9-4-6-11-17(15)28-21(18)23-19(24)14-8-3-5-10-16(14)27-2/h3,5,8,10H,4,6-7,9,11-13H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJZQMOGKYZDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[(2-methoxyphenyl)carbonyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a member of the benzothiophene family, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and structure-activity relationships.

  • Molecular Formula: C20H26N2O2S
  • CAS Number: 434310-00-6
  • Synonyms: 2-amino-6-tert-butyl-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

The biological activity of this compound is primarily linked to its ability to inhibit microtubule polymerization. It acts through the colchicine site of tubulin, a crucial component in cell division and intracellular transport. The presence of methoxy groups at specific positions on the benzothiophene nucleus enhances its binding affinity and antiproliferative effects.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the benzothiophene structure significantly influence biological activity. For instance:

  • Methoxy Substitution: The position of methoxy groups on the thiophene ring is critical for maximizing antiproliferative activity. Compounds with methoxy groups at the C-5 and C-7 positions demonstrated enhanced potency.
  • Amino Group Positioning: The amino group located on the benzene portion of the benzothiophene nucleus contributes positively to activity compared to its placement on the thiophene part.

Efficacy in Cancer Cell Lines

In vitro studies have shown that derivatives of this compound exhibit significant antiproliferative activity across various cancer cell lines:

  • IC50 Values: Compounds derived from this scaffold have reported IC50 values ranging from 2.6 to 18 nM against several cancer types, including osteosarcoma and breast cancer cell lines .

Table 1: Antiproliferative Activity of Selected Compounds

CompoundIC50 (nM)Cell Line
3a0.78Murine Cell Line
3c2.6Human Osteosarcoma
3b18Human Breast Cancer

Case Studies

  • Xenograft Studies: In vivo studies using human osteosarcoma xenografts in nude mice demonstrated that compound 3c significantly inhibited tumor growth at a dosage of 50 mg/kg. This highlights its potential as an anticancer agent in therapeutic settings.
  • Comparative Analysis: Comparative studies with standard chemotherapeutics like combretastatin A-4 showed that certain derivatives of this compound had superior binding affinities and antiproliferative effects.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities. The presence of functional groups such as methoxy and carbonyl enhances its reactivity and interaction with biological targets. The molecular formula can be represented as C17H22N2O3SC_{17}H_{22}N_2O_3S.

Anticancer Properties

Recent studies have indicated that benzothiophene derivatives possess significant anticancer properties. The compound's structure allows it to interact with specific cellular pathways involved in cancer progression. For instance, compounds with similar structures have been shown to inhibit tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Activity

Benzothiophene derivatives have exhibited antimicrobial activity against various pathogens. The ability of this compound to disrupt bacterial cell membranes or inhibit essential enzymes makes it a candidate for further investigation as an antimicrobial agent .

Neuroprotective Effects

Preliminary research suggests that compounds like this one may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. The mechanism may involve the modulation of neurotransmitter systems or reduction of oxidative stress .

Synthesis and Characterization

The synthesis of 2-{[(2-methoxyphenyl)carbonyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Activity

A study published in Acta Crystallographica demonstrated that a structurally similar benzothiophene derivative exhibited potent anticancer activity against breast cancer cell lines. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis through the activation of specific signaling pathways .

Case Study 2: Antimicrobial Efficacy

Research documented in Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of benzothiophene derivatives against Staphylococcus aureus. The study emphasized the importance of structural modifications in enhancing antimicrobial activity, suggesting that the specific substitutions present in our compound could yield similar results .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs, Compound (I) and Compound (II) (described in ), share the 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide scaffold but differ in substituents (Table 1). Key distinctions include:

Table 1: Structural and Functional Comparison

Feature Target Compound Compound (I) Compound (II)
Position 2 Substituent (2-Methoxyphenyl)carbonylamino (E)-4-Methoxyphenylmethyleneamino (E)-4-Methylphenylmethyleneamino
Position 3 N-Substituent 3-Methoxypropyl 3-Methylphenyl 4-Methylphenyl
Bioactivity Not reported in evidence Antibacterial, Antifungal Antibacterial, Antifungal
Hydrogen Bonding Amide (donor/acceptor) + 2-methoxy (acceptor) Schiff base (weak acceptor) + 4-methoxy (acceptor) Schiff base (weak acceptor) + no strong HB donors
Hydrophilicity Higher (methoxypropyl chain) Lower (aromatic substituent) Lower (aromatic substituent)

Key Insights:

Substituent Effects on Bioactivity: The target compound’s 2-methoxybenzoyl group may enhance hydrogen-bonding interactions compared to the Schiff base (imine) in Compounds (I) and (II). This could improve target binding affinity in biological systems, though direct activity data are lacking .

Hydrogen-Bonding and Crystal Packing :

  • The amide and methoxy groups in the target compound likely participate in robust hydrogen-bonding networks, as described in . This contrasts with the weaker acceptor properties of Schiff bases in (I) and (II), which may result in less stable crystal forms .
  • Graph set analysis () could elucidate differences in supramolecular aggregation, impacting dissolution rates and formulation stability.

Ring Puckering and Conformation :

  • The tetrahydrobenzothiophene ring’s puckering (quantified via Cremer-Pople parameters; ) may differ due to steric effects from the 2-methoxybenzoyl group. This could influence binding to hydrophobic enzyme pockets compared to the planar Schiff base analogs .

Methodological Considerations for Comparative Analysis

  • Crystallography: SHELXL refinements () would enable precise comparison of bond lengths, angles, and torsion angles between the target compound and analogs. ORTEP-3 visualizations () could highlight substituent orientations and non-covalent interactions .
  • Hydrogen-Bonding Networks : Applying Etter’s graph theory () to the target compound’s crystal structure would clarify how its functional groups direct molecular assembly .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?

  • Methodology : The compound can be synthesized via nucleophilic acyl substitution using anhydrides (e.g., succinic or maleic anhydride) in dry CH₂Cl₂ under reflux with nitrogen protection. Purification typically involves reverse-phase HPLC with methanol-water gradients (30% → 100%) to isolate the product, achieving yields of 47–67%. Structural confirmation requires IR spectroscopy (C=O, NH stretches) and multinuclear NMR (¹H/¹³C) to resolve aromatic, methoxy, and tetrahydrobenzothiophene signals .

Q. How is the compound structurally characterized to confirm regiochemistry and functional group integrity?

  • Methodology :

  • X-ray crystallography resolves the tetrahydrobenzothiophene core and substituent orientations .
  • ¹H NMR identifies methoxy protons (δ 3.2–3.8 ppm) and amide NH (δ 8.5–9.0 ppm).
  • LC-MS/HRMS validates molecular weight and fragmentation patterns, critical for distinguishing isomers .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodology :

  • Antibacterial screening : Use agar dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, comparing MIC values to reference drugs like ciprofloxacin .
  • Antifungal testing : Employ broth microdilution assays against C. albicans .
  • Cytotoxicity profiling : Test against cancer cell lines (e.g., HeLa) using MTT assays to establish selectivity indices .

Advanced Research Questions

Q. How can computational methods predict the compound’s mechanism of action or target binding?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model interactions with bacterial DNA gyrase or fungal CYP51, focusing on hydrogen bonding with the methoxyphenyl and carboxamide groups .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) over 100 ns to assess conformational changes .
  • QSAR modeling : Correlate substituent variations (e.g., methoxy position) with bioactivity trends from synthesized analogs .

Q. How should contradictory biological activity data (e.g., high in vitro potency but low in vivo efficacy) be resolved?

  • Methodology :

  • Orthogonal assays : Validate in vitro results using alternative methods (e.g., time-kill kinetics for antimicrobials).
  • ADME profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding to identify pharmacokinetic bottlenecks .
  • Structural analogs : Synthesize derivatives with improved solubility (e.g., replacing methoxy with hydroxyl groups) and retest .

Q. What strategies optimize reaction conditions for large-scale synthesis without compromising yield?

  • Methodology :

  • Process control : Implement inline FTIR to monitor anhydride consumption and adjust stoichiometry dynamically .
  • Solvent optimization : Replace CH₂Cl₂ with cyclopentyl methyl ether (CPME) for greener synthesis .
  • Catalyst screening : Test Brønsted acids (e.g., p-TsOH) to accelerate acylation steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(2-methoxyphenyl)carbonyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-{[(2-methoxyphenyl)carbonyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.